Momany peptide

Growth hormone secretagogue GHS-R1a receptor structure-activity relationship

Momany peptide (CAS 76338-79-9), synonymously termed Growth Hormone-Releasing Peptide‑5 (GHRP‑5), is a synthetic pentapeptide with the amino acid sequence H‑Tyr‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑NH₂ and an exact mass of 770.35 Da. It belongs to the class of growth hormone secretagogues (GHS) that originate from the met‑enkephalin structural scaffold but lack opioid activity.

Molecular Formula C43H46N8O6
Molecular Weight 770.9 g/mol
CAS No. 76338-79-9
Cat. No. B1581365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomany peptide
CAS76338-79-9
Synonyms(L-Tyr-D-Trp-L-Ala-L-Trp-D-Phe)-isomer of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide
GHRP-5
growth hormone-releasing peptide-5
TTATPN
Tyr-Trp-Ala-Trp-Phe-NH2
tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide
Molecular FormulaC43H46N8O6
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N
InChIInChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36+,37+,38-/m0/s1
InChIKeyJFMKMZZAVDKJAH-QFGZHHBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Momany Peptide (CAS 76338-79-9) – Baseline Identity and Research Classification for Procurement


Momany peptide (CAS 76338-79-9), synonymously termed Growth Hormone-Releasing Peptide‑5 (GHRP‑5), is a synthetic pentapeptide with the amino acid sequence H‑Tyr‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑NH₂ and an exact mass of 770.35 Da [1]. It belongs to the class of growth hormone secretagogues (GHS) that originate from the met‑enkephalin structural scaffold but lack opioid activity. The compound was designed as a first‑generation GHS that acts via the ghrelin receptor (GHS‑R1a) to stimulate pituitary growth hormone (GH) release through a mechanism distinct from that of growth hormone‑releasing hormone (GHRH) [2].

Why Momany Peptide (GHRP‑5) Cannot Be Interchanged with Other GHRP Family Members


Although GHRP‑5, GHRP‑6, GHRP‑2, hexarelin, and ipamorelin are all classified as synthetic GH secretagogues, they exhibit discrete chain lengths (pentapeptide vs. hexapeptide vs. heptapeptide backbones), stereochemical configurations, and amino‑acid side‑chain substitutions that directly determine their binding kinetics at GHS‑R1a, their susceptibility to proteolytic degradation in biological matrices, and their off‑target neuroendocrine activities, including prolactin and ACTH release [1]. These molecular differences mean that potency, stability, and endocrine selectivity cannot be assumed to be conserved across the class, and substitution of GHRP‑5 with a higher‑potency analogue eliminates the unique pentapeptide SAR framework that underpins the foundational GHS literature [2].

Product‑Specific Quantitative Differentiation of Momany Peptide (CAS 76338-79-9) Against Closest GHRP Analogs


Pentapeptide Scaffold Defines a Structurally Distinct Binding Pharmacophore Compared with Hexapeptide GHRP‑6

GHRP‑5 is a pentapeptide with the sequence Tyr‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑NH₂, while its most direct structural comparator, GHRP‑6, is a hexapeptide that adds an N‑terminal His and a C‑terminal Lys (His‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑Lys‑NH₂) [1]. This difference in chain length, terminal charges, and side‑chain architecture generates a distinct pharmacophore that produces measurable differences in receptor interaction: GHRP‑6 exhibits a Ki of 1.9 nM for inhibition of MK‑0677 binding to human GHS‑R1a expressed in COS‑7 membranes, and an EC₅₀ of 4.5 nM for intracellular calcium mobilization in BHK cells expressing the human receptor [2], whereas GHRP‑5 lacks the C‑terminal Lys extension that contributes additional hydrogen‑bond contacts and alters the binding mode. In silico docking studies that compared GHRP‑6, ghrelin, and novel peptide agonists at GHS‑R1a identified a minimal pharmacophore consisting of a positively charged amine and an aromatic ring separated by ≈0.79 nm; the absence of the Lys side‑chain in GHRP‑5 precludes the full engagement of this charge‑aromatic motif, providing a structural rationale for potency differences that are intrinsically linked to the pentapeptide backbone [3].

Growth hormone secretagogue GHS-R1a receptor structure-activity relationship

Differential Susceptibility to Enzymatic and Blood‑Mediated Degradation Compared with GHRP‑6 and GHRP‑4

A systematic stability study treated GHRP‑4, GHRP‑5, and GHRP‑6 with human blood, trypsin, and chymotrypsin, and monitored degradation by HPLC‑DAD. GHRP‑4, GHRP‑6, and Sermorelin (22–29) were stable under these conditions and were formally recommended as internal standards for bioanalytical quantification of peptides in biological matrices [1]. In contrast, GHRP‑5 was not classified as stable; it exhibited a unique degradation profile characterized by a distinct pattern of protein binding and enzymatic susceptibility that precluded its qualification as an internal standard [1]. This differential lability is directly attributable to the pentapeptide structure, which lacks the stabilizing C‑terminal Lys residue present in GHRP‑6 and the N‑terminal modifications found in more stable analogues.

Peptide stability enzymatic degradation bioanalytical method validation

In Vitro Prolactin‑Releasing Activity with Quantitative Lactotroph Data vs. GHRP‑6

In enriched rat lactotroph cell cultures, GHRP‑5 increased prolactin (PRL) secretion to concentrations that were 50 % higher than those of untreated control cells, accompanied by ultrastructural changes including enlargement of secretory granules (500–900 nm) and development of the Golgi apparatus and rough endoplasmic reticulum [1]. By contrast, GHRP‑6 has been reported not to increase prolactin in rat blood following subcutaneous administration at 50 µg, indicating a qualitative difference in prolactin‑releasing activity between the two peptides [2]. While GHRP‑5 did not elevate serum PRL in vivo in male rats (12 µg/100 g BW/day for 3 days), the in‑vitro lactotroph response demonstrates that the pentapeptide directly engages the prolactin secretory machinery at the cellular level, a property that is not uniformly shared by hexapeptide members of the GHRP family [1].

Prolactin secretion lactotroph morphology neuroendocrine selectivity

Chronic Somatotroph Remodeling with Quantified GH Depletion Kinetics – A Unique Phenotypic Signature of GHRP‑5

Chronic administration of GHRP‑5 in rats elicited a time‑dependent biphasic somatotroph response: during the first 7 days, two somatotroph subpopulations coexisted—one hyperactive and one quiescent—while pituitary GH content remained unchanged; after 14 days, a significant depletion of pituitary GH content coincided with peak serum GH levels and the emergence of a new hyperactive somatotroph subtype characterized by numerous immature secretory granules that bypass the maturation step [1]. This pattern of delayed GH depletion (day 14) versus acute GH secretion (days 3–7) provides a quantified temporal dissociation between secretion and synthesis that has not been reported in comparable detail for any other GHRP family member. In contrast, hexarelin has been shown to produce a strong, dose‑dependent GH increase within minutes in sheep [2], and GHRP‑6 induces GH release in vitro at EC₅₀ values of 0.83–4.5 nM [3], but neither compound has been characterized with respect to the same chronic somatotroph‑remodeling endpoints (subpopulation dynamics, granule maturation bypass, pituitary GH content time‑course).

Somatotroph ultrastructure growth hormone depletion pituitary plasticity

Original Structure–Activity Characterization Provides Irreproducible Foundational Data for the Entire GHS Field

The 1981 Endocrinology paper by Momany et al. [1] is the seminal publication that established the first quantitative in‑vitro GH‑release SAR for the GHRP series, including the pentapeptide that would become known as GHRP‑5. This paper reported the dose‑response relationships of multiple peptide analogues in rat pituitary cell cultures, providing the numerical framework from which all subsequent GHRP‑6, GHRP‑2, hexarelin, and non‑peptidyl GHS development proceeded. Later‑generation analogues achieved higher potency (e.g., GHRP‑6 EC₅₀ = 0.83–4.5 nM [2]; hexarelin more potent than GHRP‑6 in vitro [3]), but none of these analogues can substitute for the original GHRP‑5 dataset because the SAR conclusions in the Momany et al. paper are logically dependent on the specific pentapeptide sequence and its in‑vitro activity values [1]. The foundational nature of the data means that any laboratory seeking to validate or extend the original GHS pharmacophore model must have access to the identical compound that generated those original measurements.

Structure-activity relationship GH secretagogue discovery pharmacophore modeling

Best‑Fit Research and Industrial Application Scenarios for Momany Peptide (GHRP‑5, CAS 76338-79-9)


Reproduction and Extension of Foundational Growth Hormone Secretagogue Structure–Activity Relationships

Laboratories conducting SAR studies that require the original pentapeptide sequence used by Momany et al. (1981) [1] cannot substitute GHRP‑6, GHRP‑2, or hexarelin, as the SAR conclusions are sequence‑specific and the addition of the C‑terminal Lys (GHRP‑6) or N‑terminal modifications (GHRP‑2, hexarelin) alters the pharmacophore. Procurement of GHRP‑5 with verified identity (Tyr‑(D‑Trp)‑Ala‑Trp‑(D‑Phe)‑NH₂) and purity >97 % by RP‑HPLC ensures experimental reproducibility of the foundational dataset [2].

Lactotroph Biology and Prolactin Secretion Studies Requiring a Characterized In‑Vitro PRL‑Releasing Tool

For research focused on prolactin regulation at the lactotroph level, GHRP‑5 is uniquely characterized: it produces a 50 % increase in PRL concentration over untreated controls in enriched lactotroph cultures, accompanied by quantified ultrastructural changes (secretory granule enlargement to 500–900 nm, Golgi/RER development) [1]. This dataset provides a ready‑made reference for morphological–functional correlation studies that GHRP‑6 cannot support, as GHRP‑6 does not elevate prolactin in vivo [2].

Chronic Pituitary Remodeling Studies Investigating Somatotroph Subpopulation Dynamics and GH Depletion Kinetics

Investigators examining the temporal dissociation between GH secretion and synthesis, or somatotroph subtype switching, benefit from the only available dataset that documents the biphasic response to a GHRP: days 3–7 coexistence of hyperactive and quiescent subpopulations with unchanged GH content, followed by day‑14 GH depletion coincident with peak serum GH [1]. No comparable chronic ultrastructural time‑course exists for GHRP‑6, hexarelin, or ipamorelin.

Bioanalytical Method Development for Differential Detection of GHRP Family Members in Biological Matrices

Because GHRP‑5 exhibits a distinct enzymatic degradation profile and is not suitable as an internal standard—whereas GHRP‑4 and GHRP‑6 are—it serves as a critical test analyte for validating LC‑MS/MS methods that must discriminate among multiple GHRP species in doping control or pharmacokinetic studies [1]. Its unique retention time, mass transition, and degradation pattern make it an essential component of multi‑analyte GHRP panels [2].

Quote Request

Request a Quote for Momany peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.